Dichlorophthalic anhydride
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Overview
Description
Dichlorophthalic anhydride is a chemical compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride, where two chlorine atoms are substituted at specific positions on the aromatic ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorophthalic anhydride can be synthesized through several methods. One common approach involves the chlorination of phthalic anhydride. For example, 3-chlorophthalic anhydride can be prepared by chlorinating phthalic anhydride using iron(III) chloride as a catalyst . Another method involves the cyclization of maleic anhydride and chloroprene, followed by aromatization using liquid bromine .
Industrial Production Methods: Industrial production of this compound often involves solvent-free conditions to avoid impurities introduced by solvents. The process typically includes steps such as cyclization, aromatization, and crystallization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Dichlorophthalic anhydride undergoes various chemical reactions, including nucleophilic substitution, hydrolysis, and condensation reactions. It reacts with nucleophiles such as amines and thiosemicarbazides to form carboxylic acid derivatives .
Common Reagents and Conditions: Common reagents used in reactions with this compound include amines, thiosemicarbazides, and alcohols. The reactions often require specific conditions such as the presence of a catalyst or a particular solvent .
Major Products Formed: The major products formed from reactions with this compound include phthalimides, dicarboxylic acids, and other carboxylic acid derivatives .
Scientific Research Applications
Dichlorophthalic anhydride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various heterocyclic compounds, which have applications in medicinal chemistry, agrochemicals, and materials science . Additionally, it is used in the production of plasticizers, dyes, and coatings .
Mechanism of Action
The mechanism of action of dichlorophthalic anhydride involves nucleophilic attack on the carbonyl carbon, followed by the removal of the leaving group. This process leads to the formation of a tetrahedral intermediate, which then collapses to form the final product . The compound’s reactivity is primarily due to the presence of the anhydride functional group, which is highly susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dichlorophthalic anhydride include phthalic anhydride, 4,5-dichlorophthalic anhydride, and 3,6-dichlorophthalic anhydride .
Uniqueness: this compound is unique due to the presence of chlorine atoms, which enhance its reactivity compared to phthalic anhydride. This increased reactivity makes it a valuable intermediate in the synthesis of various chemical compounds .
Conclusion
This compound is a versatile and reactive compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it an essential intermediate in the synthesis of various compounds, contributing to advancements in chemistry, biology, medicine, and materials science.
Properties
CAS No. |
56962-07-3 |
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Molecular Formula |
C8H2Cl2O3 |
Molecular Weight |
217.00 g/mol |
IUPAC Name |
4,5-dichloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Cl2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2H |
InChI Key |
GAIPRQZXSYSCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)OC2=O)Cl)Cl |
Origin of Product |
United States |
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